
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16F3N3O4S and its molecular weight is 439.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17F3N2O3S
- Molecular Weight : 396.4 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.
This compound has been primarily studied for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle and their dysregulation is often associated with cancer progression.
Key Findings:
- CDK Inhibition : The compound has shown promising inhibitory activity against CDK9, which is implicated in the transcriptional regulation of genes involved in cell proliferation. In vitro studies demonstrated that several derivatives exhibited IC50 values below 10 µM against various CDKs, indicating potent inhibition .
- Antiproliferative Activity : In cellular assays, compounds derived from this scaffold demonstrated significant antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Modification | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity to target proteins |
Sulfamoyl Group | Essential for broad anticancer activity through hydrogen bonding interactions |
Alterations in Aromatic Rings | Affects the selectivity towards different CDKs and overall potency |
Case Studies and Research Findings
- Pancreatic Cancer Studies : A series of experiments highlighted the efficacy of this compound in inhibiting the growth of PDAC cells. The derivatives were tested in various concentrations, revealing a dose-dependent response with significant reductions in cell viability at concentrations lower than 10 µM .
- In Vivo Studies : Research indicated that compounds with similar scaffolds showed reduced tumor growth in mouse models when administered at therapeutic doses. These findings correlate with the in vitro data suggesting a potential pathway for clinical development .
- Comparative Analysis : In comparison to other known CDK inhibitors, this compound exhibited superior selectivity for CDK9 over CDK7 and other kinases, suggesting a favorable profile for targeted cancer therapies .
Aplicaciones Científicas De Investigación
Biological Activities
The compound exhibits several biological activities that make it a promising candidate for pharmaceutical applications:
- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds, including this specific ethyl derivative, show significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its efficacy against resistant strains .
- Anticancer Potential : Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent .
- Inhibition of Enzymatic Activity : This compound may also interact with specific enzymes involved in drug metabolism, such as cytochrome P450 isoforms. Such interactions are crucial for understanding drug-drug interactions and optimizing therapeutic regimens .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions under controlled conditions to ensure high purity and yield. The synthetic pathways often include:
- Acylation Reactions : Using sulfonamide derivatives to introduce the sulfonamide group onto the quinoline scaffold.
- Trifluoromethylation : Employing reagents that can effectively add the trifluoromethyl group to the quinoline structure.
These synthetic strategies are essential for producing derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- A study published in RSC Advances highlighted the antimicrobial efficacy of various trifluoromethyl-substituted quinolines, including derivatives similar to this compound, against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as an antituberculosis agent .
- Another research article focused on the design and synthesis of new derivatives based on the sulfonamide structure, emphasizing their role in inhibiting cancer cell growth and providing insights into their mechanism of action .
Propiedades
IUPAC Name |
ethyl 4-(4-sulfamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-2-29-18(26)15-10-24-16-9-11(19(20,21)22)3-8-14(16)17(15)25-12-4-6-13(7-5-12)30(23,27)28/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFENYZVTWUJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.